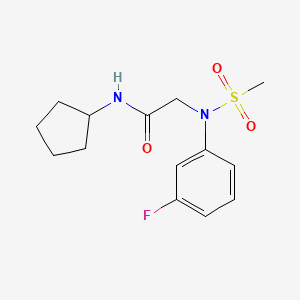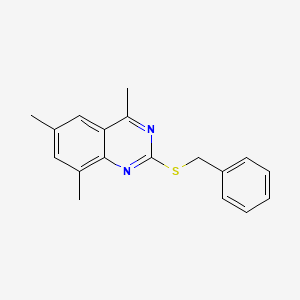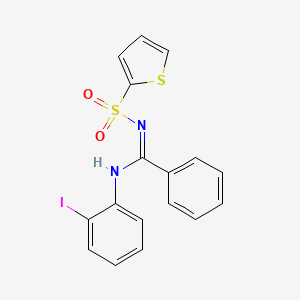![molecular formula C14H15N3OS B5870226 N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA belongs to the class of thioacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood. However, it has been suggested that N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide may act through the inhibition of various enzymes and signaling pathways involved in cancer growth and inflammation. N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammation. N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been found to modulate the expression of various genes involved in cancer growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a potential candidate for the development of new anti-cancer drugs. However, N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been found to exhibit cytotoxic effects on normal cells, which may limit its use in clinical settings. Additionally, the mechanism of action of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of research could focus on the development of new anti-cancer drugs based on the structure of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. Another area of research could focus on the identification of the molecular targets of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential applications of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in the treatment of other diseases, such as inflammation and microbial infections.
Méthodes De Synthèse
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2-methylphenyl)acetamide with 4-methyl-2-pyrimidinethiol in the presence of a base. This reaction leads to the formation of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide as a yellow solid with a melting point of 118-120°C.
Applications De Recherche Scientifique
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to have anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-5-3-4-6-12(10)17-13(18)9-19-14-15-8-7-11(2)16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGHYQWTNONRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)

![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5870172.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)

![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)

![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)